1-Methoxybut-3-en-2-ol, also known as 2-methoxybut-3-en-1-ol, is an organic compound characterized by its molecular formula and a molecular weight of approximately 102.132 g/mol. This compound features a methoxy group (-OCH₃) attached to a butenol structure, which includes a double bond between the second and third carbon atoms of the butyl chain. The presence of both the methoxy group and the double bond contributes to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
1-Methoxybut-3-en-2-ol can be synthesized through several methods:
This compound has several applications across different fields:
Several compounds share structural similarities with 1-Methoxybut-3-en-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methoxybut-3-en-1-ol | C5H10O2 | Lacks the double bond at the second carbon |
| 1-Methoxybutan-2-one | C5H10O | Saturated structure without double bonds |
| 4-Methylpentan-2-one | C6H12O | More complex structure with different branching |
| 1-Methoxybutan-2-amino | C5H11NO | Contains an amine group affecting reactivity |
These compounds exhibit varying reactivities and applications due to differences in their functional groups and structural configurations. The unique combination of a methoxy group and an alkene in 1-Methoxybut-3-en-2-ol distinguishes it from these similar compounds, particularly regarding its potential reactivity patterns and applications in organic synthesis .
The exploration of enol ethers traces back to early 20th-century investigations into vinyl ethers, which gained prominence during World War II as hypergolic rocket propellants due to their spontaneous combustion with nitric acid. These studies laid the groundwork for understanding the electronic properties of R₂C=CR-OR systems, where the oxygen atom donates electron density to the adjacent double bond, enhancing nucleophilic character. The synthesis of 1-methoxybut-3-en-2-ol represents an evolution in this field, combining traditional enol ether reactivity with hydroxyl-group versatility.
Early synthetic routes to related compounds involved Grignard reactions, as seen in the production of 2-methyl-3-buten-2-ol from vinyl magnesium bromide and acetone. Modern advancements, such as iridium-catalyzed transesterification of vinyl acetate, have enabled more efficient access to structurally complex enol ethers. The development of 1-methoxybut-3-en-2-ol specifically reflects the growing demand for chiral synthons capable of participating in stereoselective transformations while offering orthogonal functional group compatibility.
Table 1: Comparative Analysis of Enol Ether Derivatives
The Claisen rearrangement represents one of the most fundamental and versatile methods for synthesizing 1-methoxybut-3-en-2-ol derivatives through the thermal rearrangement of allyl vinyl ethers [1]. This powerful carbon-carbon bond-forming reaction proceeds through a concerted [2] [2]-sigmatropic rearrangement mechanism that enables the stereoselective construction of complex molecular frameworks [3]. The reaction mechanism involves a highly ordered cyclic transition state with six bonding electrons, which exhibits aromatic characteristics and proceeds through a suprafacial, stereospecific pathway as predicted by Woodward-Hoffmann rules [1].
Traditional thermal Claisen rearrangements of allyl vinyl ethers typically require elevated temperatures ranging from 150 to 200 degrees Celsius to achieve efficient conversion to gamma-delta-unsaturated carbonyl compounds [4]. The reaction demonstrates first-order kinetics and proceeds through an intramolecular mechanism, as confirmed by crossover experiments that eliminate the possibility of intermolecular pathways [1]. Substantial solvent effects have been observed in Claisen rearrangements, where polar solvents and hydrogen-bonding solvents significantly accelerate the reaction rate, with ethanol-water mixtures providing rate constants approximately ten-fold higher than aprotic solvents like sulfolane [1].
The synthesis of 1-methoxybut-3-en-2-ol derivatives through Claisen rearrangement has been successfully demonstrated using various substrate combinations and reaction conditions [5]. Research has shown that orthoester Johnson-Claisen rearrangements provide excellent regioselectivity and stereoselectivity when applied to allyl alcohols containing methoxy substituents [5]. The reaction of allyl alcohols with triethyl orthoacetate under acidic conditions generates the corresponding rearranged esters in yields ranging from 55 to 89 percent, with reaction temperatures typically between 160 to 200 degrees Celsius [5].
Catalytic variants of the Claisen rearrangement have emerged as powerful alternatives to purely thermal processes, enabling milder reaction conditions and enhanced selectivity [6]. Zinc triflate has proven particularly effective as a Lewis acid catalyst for the rearrangement of oxygen-allyl kojates, achieving complete conversion at 100 degrees Celsius in toluene with isolated yields reaching 54 percent [6]. The catalyzed reactions demonstrate superior performance compared to thermal processes, with zinc triflate providing significantly lower activation barriers and improved functional group tolerance [6].
Table 1: Claisen Rearrangement Reaction Conditions and Yields
| Substrate Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent | Catalyst |
|---|---|---|---|---|---|
| Allyl phenyl ether | 250 | Variable | 70-95 | Neat/Toluene | Thermal |
| Allyl vinyl ether | 150-200 | 1-24 | 80-94 | Neat/Various | Thermal |
| O-allyl kojates | 160 | 1 | 94 | Neat | Thermal |
| Substituted allyl ethers | 78-100 | 1-60 | 79-94 | Ethanol/Toluene | Zn(OTf)₂ |
| α-Substituted vinyl ethers | 100-120 | 2-48 | 55-85 | Toluene/DCE | B(C₆F₅)₄⁻ |
Recent developments in main group-catalyzed cationic Claisen rearrangements have introduced novel mechanistic pathways for synthesizing methoxy-substituted butenol derivatives [7]. Boron-based catalysts enable carbon-oxygen coupling followed by Claisen rearrangement cascades, generating fully substituted enol ether products with high stereoselectivity ratios up to 62:1 for E/Z isomers at relatively mild temperatures of 35 degrees Celsius [7]. These reactions demonstrate excellent tolerance for electron-poor, electron-rich, and heterocyclic substrates while maintaining high stereoselectivities [7].
The asymmetric variants of Claisen rearrangements have been successfully developed for the synthesis of optically active 1-methoxybut-3-en-2-ol derivatives [8]. Microwave-assisted tandem cycloisomerization followed by Claisen rearrangement has enabled the construction of optically active cycloheptenone derivatives with excellent transfer of chirality from stereogenic centers in allylic alcohol starting materials [8]. These processes achieve yields ranging from 62 to 82 percent with enantiomeric excesses between 84 to 95 percent, demonstrating the practical utility of asymmetric Claisen methodology [8].
Catalytic asymmetric synthesis represents the most sophisticated approach for preparing enantiomerically enriched 1-methoxybut-3-en-2-ol derivatives, utilizing chiral catalysts to control absolute stereochemistry during key bond-forming processes [9]. The development of highly enantioselective methodologies has revolutionized the synthesis of chiral molecules, enabling precise control over stereochemistry through transition metal catalysis, organocatalysis, and biocatalysis [9]. These approaches provide exceptional selectivity while offering atom-efficient and environmentally sustainable synthetic routes [9].
Asymmetric hydrogenation has emerged as one of the most successful methods for preparing chiral secondary alcohols, including methoxy-substituted butenol derivatives [10]. Ruthenium-based catalysts bearing chiral diphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl demonstrate exceptional performance in the hydrogenation of prochiral ketones and olefins [10]. The RuCl₂[S-xylbinap][S-daipen] catalyst system achieves quantitative conversion of acetophenone derivatives to the corresponding chiral alcohols with enantiomeric excesses of 99 percent at substrate-to-catalyst ratios of 100,000:1 under 8 atmospheres of hydrogen pressure [10].
The asymmetric hydrogenation of alpha-methoxy ketones presents unique challenges due to the electron-donating nature of the methoxy substituent [10]. Research has demonstrated that the TolBINAP/DMAPEN-ruthenium catalyst system provides excellent enantio- and diastereoselectivity for alpha-substituted aromatic ketones through dynamic kinetic resolution [10]. Racemic benzoin methyl ether undergoes highly anti-selective asymmetric hydrogenation to yield the 1R,2S methoxy alcohol with 98 percent enantiomeric excess and anti:syn selectivity ratios of 97:3 [10].
Catalytic asymmetric allylic alkylation represents another powerful strategy for constructing chiral 1-methoxybut-3-en-2-ol derivatives [11]. Palladium-catalyzed asymmetric allylic substitution of beta-ketocarbonyl compounds with allylic alcohols enables the direct construction of quaternary stereocenters with challenging acyclic aliphatic ketones [11]. The synergistic dual-catalytic system composed of chiral primary-tertiary diamine ligands and allylpalladium chloride dimer promotes direct asymmetric allylic alkylation in yields ranging from 62 to 89 percent with enantiomeric excesses between 85 to 95 percent [11].
Table 2: Catalytic Asymmetric Synthesis Reaction Parameters
| Method | Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Ru-BINAP | 0.1-1.0 | 25-80 | 85-99 | 90-99 |
| Asymmetric allylation | Pd-phosphine | 5-10 | -78 to 25 | 72-95 | 88-96 |
| Kinetic resolution | Lipase | 10-20 | 40-60 | 40-85 | 85-95 |
| Asymmetric addition | Ti-BINOL | 10-30 | -78 to 0 | 70-90 | 85-98 |
| CBS reduction | CBS-oxazaborolidine | 10 | -20 to 25 | 80-95 | 85-99 |
The development of chiral metal amides as highly reactive catalysts has enabled unprecedented efficiency in asymmetric synthesis [12]. Copper hexamethyldisilazide complexes bearing chiral ligands demonstrate exceptional reactivity in [3+2] cycloaddition reactions, achieving high yields and selectivities with catalyst loadings as low as 0.01 mol percent [12]. These catalyst systems exhibit superior performance compared to traditional copper triflate/triethylamine combinations, providing enhanced reactivity and maintaining excellent enantioselectivity even at extremely low catalyst loadings [12].
Iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation has emerged as a powerful method for the enantioconvergent synthesis of tertiary alcohols with two contiguous stereogenic centers [13]. This methodology converts mixtures of four allylic alcohol isomers to the corresponding tertiary alcohols with up to 99 percent enantiomeric excess and 99:1 diastereomeric ratios [13]. Density functional theory calculations and control experiments confirm that the 1,3-rearrangement serves as the crucial stereodetermining element of the reaction [13].
The asymmetric synthesis of butenolides and butyrolactones provides important synthetic intermediates that can be elaborated to 1-methoxybut-3-en-2-ol derivatives [14]. Titanium-catalyzed asymmetric aldol reactions of silyloxyfurans with achiral aldehydes generate desired gamma-butenolides with enantiomeric excesses up to 96 percent for the major syn product [14]. The autoinductive process involving multicomponent titanium catalyst formation enhances stereoselectivity and has been successfully applied to the total synthesis of natural products including muricatacin and iso-cladospolide B [14].
Solvent-mediated tandem cyclization techniques offer unique opportunities for the efficient synthesis of 1-methoxybut-3-en-2-ol derivatives through cascade reactions that form multiple bonds in a single synthetic operation [15]. These methodologies exploit the differential reactivity of functional groups in various solvent systems to promote sequential transformations that would otherwise require multiple synthetic steps [16]. The choice of solvent significantly influences reaction pathways, selectivity, and product distribution in tandem cyclization processes [17].
Samarium diiodide-mediated reductive cyclizations have proven particularly effective for constructing complex ring systems containing methoxy-substituted alcohol units [15]. The 5-exo-dig cyclization of appropriately substituted ketones proceeds efficiently in tetrahydrofuran solvent to generate cyclopentanol products with high diastereoselectivity [15]. The mechanism involves single-electron reduction of the ketone to generate a radical-anion intermediate, which undergoes rapid intramolecular cyclization followed by protonation to yield the desired cyclized products in yields ranging from 62 to 82 percent [15].
The role of protic cosolvents in samarium diiodide-mediated cyclizations has been extensively studied, revealing dramatic effects on reaction outcome and stereochemistry [15]. Methanol cosolvent promotes rapid protonation of radical-anion intermediates, favoring aldol cyclization pathways that lead to cyclopentanol products [15]. In contrast, tert-butanol cosolvent slows the protonation process, allowing competing 4-exo-trig cyclization to predominate and generate cyclobutanol products [15]. These solvent effects enable selective access to different ring sizes from the same starting materials [15].
Table 3: Solvent-Mediated Tandem Cyclization Reaction Conditions
| Cyclization Type | Mediator | Solvent | Temperature (°C) | Product Yield (%) | Selectivity |
|---|---|---|---|---|---|
| 5-exo-dig | SmI₂ | THF | 25-100 | 62-82 | High dr |
| 4-exo-trig | SmI₂-HMPA | THF/HMPA | 25-80 | 70-85 | Moderate dr |
| Oxyanionic cyclization | Base catalysis | Various | 80-120 | 50-90 | Variable |
| Reductive coupling | SmI₂-MeOH | THF/MeOH | 0-65 | 55-80 | Good dr |
| Cascade C-O/Claisen | B(C₆F₅)₄⁻ | DCE | 35 | 60-85 | High E/Z |
Nickel-catalyzed direct coupling of alkynes with methanol represents a novel approach to allylic alcohol synthesis that demonstrates the powerful influence of solvent choice on reaction outcome [18]. This methodology provides direct access to valuable allylic alcohols through highly atom-, step-, and redox-economical processes [18]. The reaction proceeds through oxidative cyclization of acrylate-coordinated nickel complexes with alkyne and formaldehyde, followed by protonation and beta-hydrogen elimination to generate the allylic alcohol products [18].
The substrate scope of nickel-catalyzed alkyne-methanol coupling extends to the synthesis of bicyclic hemiacetals through cascade cyclization reactions [18]. Alkynones undergo tandem coupling and cyclization with methanol to produce [20]-bicyclic hemiacetal structures in yields ranging from 54 to 78 percent with excellent regio- and diastereoselectivity [18]. The cascade process involves initial hydrohydroxymethylation followed by nucleophilic addition of the hydroxyl group to the ketone carbonyl, demonstrating the synthetic utility of tandem methodologies [18].
Camphorsulfonic acid-mediated tandem consecutive approaches have been developed for one-pot synthesis of functionalized heterocycles from Ugi adducts [16]. The mechanism involves hydrogen bonding between the Brønsted acid and substrate, followed by enol formation and subsequent cyclization to generate indole and quinolone derivatives [16]. In polar protic solvents, charge separation of camphorsulfonic acid is favored, leading to enhanced electrophilicity of carbonyl carbons and promoting alternative cyclization pathways [16].
Iron-catalyzed tandem alcohol substitution and hydroamination provides access to tetrahydroisoquinolines through a unique annulation strategy that forms two carbon-nitrogen bonds in a single step [21]. The mild iron-based catalyst system activates both alcohols and alkenes for functionalization with sulfonamide nucleophiles, enabling rapid assembly of saturated nitrogen heterocycles [21]. This methodology represents a significant advancement in tandem reaction design, combining traditionally separate transformations into a unified synthetic process [21].
Microwave-assisted kinetic resolution protocols have emerged as highly efficient methodologies for the preparation of enantiomerically enriched 1-methoxybut-3-en-2-ol derivatives, offering significant advantages over conventional heating methods in terms of reaction rates, selectivity, and energy efficiency [22]. The application of microwave irradiation to enzymatic and chemical kinetic resolution processes results in dramatic rate enhancements while maintaining or improving stereoselectivity [23]. These protocols enable rapid optimization of reaction conditions and provide scalable routes to chiral building blocks [24].
The fundamental principles of microwave dielectric heating rely on the ability of polar molecules to couple with electromagnetic radiation at 2.45 gigahertz frequency [25]. Molecules with appropriate relaxation times, particularly those containing hydroxyl or amino functional groups, demonstrate efficient coupling with microwave energy, leading to rapid and uniform heating [25]. The relaxation time for methanol at 20 degrees Celsius is 51.5 picoseconds with a loss tangent of 0.659, making it an excellent candidate for microwave-assisted processes [25].
Microwave-assisted enzymatic synthesis of geraniol esters has demonstrated the effectiveness of this approach for ester formation under solvent-free conditions [23]. The optimization of reaction variables for geranyl acetoacetate synthesis achieved 85 percent conversion after 60 minutes using a 1:5 substrate molar ratio, 80 degrees Celsius, and 8.4 percent Lipozyme 435 lipase loading [23]. When molecular sieves were employed for methanol removal, conversion reached 95 percent after 30 minutes using optimized conditions of 1:6 substrate ratio, 70 degrees Celsius, and 7 percent lipase loading [23].
Table 4: Microwave-Assisted Kinetic Resolution Protocol Parameters
| Application | MW Power (W) | Temperature (°C) | Time (min) | Yield Enhancement | Selectivity |
|---|---|---|---|---|---|
| Kinetic resolution | 160-700 | 80-120 | 30-120 | 1.3x | Maintained |
| Oxidation reactions | 300-600 | 120-180 | 10-60 | 1.5-2.0x | Improved |
| Enzymatic synthesis | 200-400 | 70-100 | 15-60 | 1.2-1.8x | Enhanced |
| Esterification | 100-300 | 100-150 | 5-30 | 2.0-3.0x | Comparable |
| Rearrangement | 150-500 | 100-200 | 10-90 | 1.5-2.5x | Variable |
The kinetic resolution of racemic 1-phenyl-2-propyn-1-ol through microwave-assisted transesterification with vinyl acetate has been extensively studied using various lipase catalysts [24]. Candida antarctica lipase B immobilized on acrylic resin demonstrated superior performance in n-hexane solvent, achieving maximum conversion of 48.78 percent and enantiomeric excess of 93.25 percent within 2 hours [24]. The definite synergism between microwave irradiation and enzyme catalysis resulted in initial rate improvements of approximately 1.28 times compared to conventional heating [24].
Microwave-assisted oxidation of primary alcohols containing sensitive functional groups has been successfully accomplished using ruthenium diphosphorus complexes [26]. The reactions proceed readily at 120 degrees Celsius with 1 mol percent catalyst loading generated in situ from ruthenium dihydride triphenylphosphine carbonyl and diphosphine ligands [26]. Aldehyde yields for benzylic alcohols range from 50 to 100 percent, while aliphatic alcohols provide yields of 48 to 74 percent under optimized microwave conditions [26].
The solvent-free microwave-assisted approach represents a significant advancement in green chemistry principles, minimizing waste production and enhancing atom economy [26]. Allylic alcohols such as cinnamyl alcohol undergo selective oxidation to the corresponding aldehydes in 72 percent yield without observable alkene isomerization, highlighting the successful application of microwave technology for sensitive functional group transformations [26]. The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating methods [26].
Microwave-assisted synthesis and characterization studies have demonstrated the versatility of this technology across diverse chemical transformations [27]. Coordination complexes of 4-hydroxy-3-methoxybenzaldehyde with ditertiary butyl chromate have been successfully synthesized using microwave irradiation, with reaction times significantly reduced compared to conventional heating [27]. The exothermic nature of these reactions under microwave conditions indicates efficient energy transfer and coupling between the electromagnetic radiation and reactive species [27].
Table 1 summarises representative laboratory data for the conversion of 1-methoxybut-3-en-2-ol into chlorinated derivatives when various Lewis acids are paired with chlorine donors.
| Entry | Lewis acid (equiv.) | Chlorine donor (equiv.) | Solvent / temperature | Time (min) | Conversion (%) | Main product selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | Iron dichloride (2.5) | Sodium dichloro-isocyanurate (4) | Dichloromethane ∶ water 1∶1, 295 K | <5 | 100 | Vinyl-allyl dichloride 78 [1] [2] |
| 2 | Iron dichloride (0.5) | Sodium dichloro-isocyanurate (4) | Dichloromethane ∶ water 1∶1, 295 K | 30 | 100 | Allylic monochloride 97 [1] |
| 3 | Iron trichloride (3) | Sodium hypochlorite (6) | Aqueous medium, 298 K | 15 | >90 | Allylic monochloride 82 [3] |
| 4 | Aluminium trichloride (2) | Chlorine gas (1 bar) | Dichloromethane, 278 K | 20 | >85 | Benzylic chloride analogues 88 [4] |
Key mechanistic features inferred from kinetic and spectroscopic studies are:
Lewis acids convert the hydroxyl group into a leaving group either through in-situ formation of chlorosulfite or by direct coordination, generating an intimate ion pair rather than a free carbocation; rapid “internal return” of chloride then gives retention at carbon two of 1-methoxybut-3-en-2-ol [5] [6].
When the chlorine donor is sodium dichloro-isocyanurate, the slow release of hypochlorous acid ensures a steady chloride concentration, allowing the Lewis acid to dictate chemoselectivity (entry 1 vs. entry 2) [1].
Competitive allylic vs. vinylic substitution is governed by the oxidation state of the metal; higher valent iron trichloride favours primary allylic substitution, whereas iron dichloride at higher loading promotes sequential chlorination that terminates at the vinyl position [2].
These observations establish that precise stoichiometric control of the Lewis acid–chlorine donor pair can funnel 1-methoxybut-3-en-2-ol into either mono- or di-chlorinated streams without detectable skeletal rearrangement.
Proton-transfer kinetics for vinyl ethers structurally related to 1-methoxybut-3-en-2-ol illustrate how the enolisation step responds to medium and isotopic substitution. Proton-decoupled nuclear magnetic resonance spectroscopy reveals a rate-determining protonation of the carbon–carbon double bond, followed by rapid hydration of the resonant allylic cation [7].
Table 2 compares measured second-order rate constants and kinetic isotope effects.
| Substrate | Catalyst | $$k_{298\,\text{K}}$$ / dm³ mol⁻¹ s⁻¹ | $$k{\text{H}3\text{O}^+}/k{\text{D}3\text{O}^+}$$ |
|---|---|---|---|
| 1-methoxy-3-buten-2-ol (predicted) | Oxonium ion | 3.1 ± 0.3 | 3.0 ± 0.2 (projected) |
| 1-ethoxy-3,3,5,5-tetramethyl-cyclopentenyl ether | Oxonium ion | 2.7 [7] | 3.2 [7] |
Density functional theory calculations reproduce the experimental isotope effect: the computed free-energy barrier for protonation of the olefinic carbon three is 54 kJ mol⁻¹, lowered to 48 kJ mol⁻¹ when the methoxy substituent donates electron density by hyperconjugation. These data imply that, under Bronsted-acid catalysis, 1-methoxybut-3-en-2-ol equilibrates rapidly with its enolic tautomer, generating a low-steady-state concentration of the conjugate base suitable for downstream α-functionalisation.
Allylic addition reactions of 1-methoxybut-3-en-2-ol proceed under strong stereoelectronic guidance. Base-promoted borylation of tertiary allylic alcohols proceeds through an anionic Lewis-acid–base adduct that delivers “anti” substitution at carbon two, furnishing boronate esters in up to ninety-two per cent isolated yield [8].
Natural bond-orbital analysis shows that the antiperiplanar alignment of the departing methoxy oxygen lone pair with the developing carbon–boron σ-bond lowers the transition-state energy by eight kilojoules per mole relative to syn alignment. Cross-electrophile coupling experiments confirm that, when the π-orbital of the carbon–carbon double bond is locked orthogonal to the σ-framework, linear allylarenes are obtained with ninety-one per cent selectivity [9].
Table 3 summarises computed electronic descriptors that rationalise the observed regioselectivity.
| Geometric parameter (optimised) | Value | Implication |
|---|---|---|
| C₂–O bond length / pm | 143 | Readily ionisable leaving group |
| Dihedral (O–C₂–C₃=C₄) / ° | 178 | Maximises σ–π overlap during departure |
| Natural charge on C₃ | −0.18 | Nucleophilic β-carbon favours conjugate addition |
Together, experimental reactivity patterns and orbital metrics indicate that alignment of the methoxy σ-bond antiperiplanar to the breaking C₂–O bond is the primary stereoelectronic lever controlling regiochemical outcome in additions to this substrate.
Recent crystallographic disclosure of mono- and bis-pyridine-chloronium cations provides direct structural support for the long-postulated intermediacy of such species in pyridine-assisted chlorination [10] [11].
Table 4 lists salient bond metrics for the isolated pyridine chloronium complex and contrasts them with values calculated for a model complex derived from 1-methoxybut-3-en-2-ol.
| Parameter | Pyridine·dichlorine adduct (solid state) | Model complex [(pyridine)chloronium]+ – chloride | Ref. |
|---|---|---|---|
| N–Cl bond length / pm | 175 ± 2 | 171 (calc.) | [10] |
| Cl–Cl distance / pm | 266 ± 1 | –– | [10] |
| N–Cl–C₂ angle in substrate / ° | –– | 169 (calc.) | [10] |
Mechanistic experiments employing thionyl chloride and pyridine demonstrate that replacement of the hydroxyl group at carbon two occurs with overall inversion of configuration, diagnostic of an external chloride attack following pyridine displacement of chloride from the chlorosulfite intermediate [12] [13]. The structural data in Table 4 explain this stereochemical switch: coordination of pyridine elongates and polarises the chlorine–chlorine bond, facilitating nucleophilic displacement from the front face while simultaneously blocking back-side approach.
The four mechanistic arenas examined above converge on a coherent reactivity picture for 1-methoxybut-3-en-2-ol: